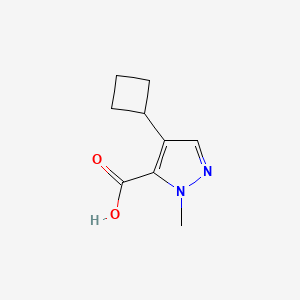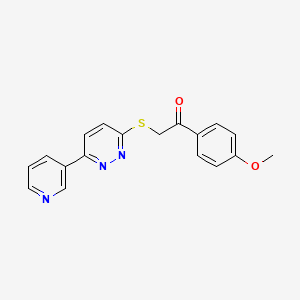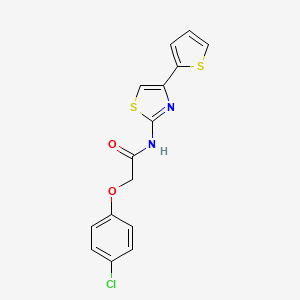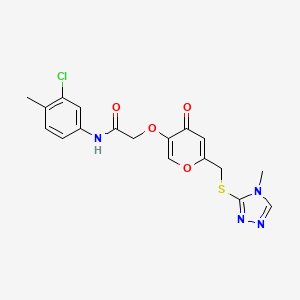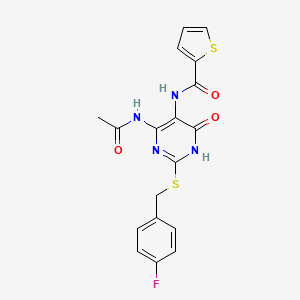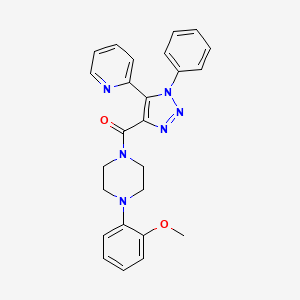
(4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound appears to be a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring1. They are widely used in the synthesis of pharmaceuticals and other organic compounds1. The synthesis of such compounds often involves the reaction of 1,2-diamine derivatives with sulfonium salts1.Molecular Structure Analysis
The compound contains several functional groups, including a piperazine ring, a phenyl ring, a pyridinyl ring, and a 1,2,3-triazole ring. These groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions typical of secondary amines, such as acylation or alkylation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the aromatic rings could influence its solubility, while the presence of the nitrogen atoms could influence its basicity.Scientific Research Applications
Antimicrobial Activity
Research on similar compounds to (4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone shows promising antimicrobial activity. Patel et al. (2011) synthesized compounds with structural similarities and observed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Nagaraj et al. (2018) found that compounds with a similar structure demonstrated significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Antagonistic Properties in Biological Systems
Compounds with a structural resemblance to (4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone have been studied for their antagonistic properties in various biological systems. For instance, Romero et al. (2012) explored small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), discovering compounds with subnanomolar potencies in functional and binding assays (Romero et al., 2012). This indicates the potential of similar compounds in modulating receptor activity in biological systems.
Tubulin Polymerization Inhibition
Research by Prinz et al. (2017) indicates that compounds structurally similar to (4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone can be potent inhibitors of tubulin polymerization. Their study found that certain analogues showed excellent antiproliferative properties against cancer cell lines, suggesting their potential as cancer therapeutics (Prinz et al., 2017).
Safety And Hazards
Future Directions
The synthesis and study of novel piperazine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery1. Future research could involve the synthesis of similar compounds and the investigation of their properties and potential biological activities.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and specific analysis, further research would be needed.
properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-33-22-13-6-5-12-21(22)29-15-17-30(18-16-29)25(32)23-24(20-11-7-8-14-26-20)31(28-27-23)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHWOPWXZCFPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-methoxyphenyl)piperazin-1-yl)(1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

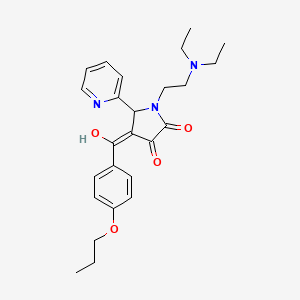
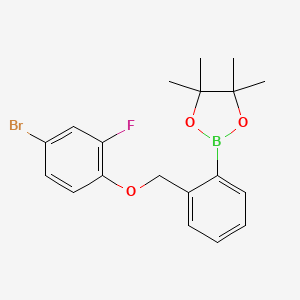
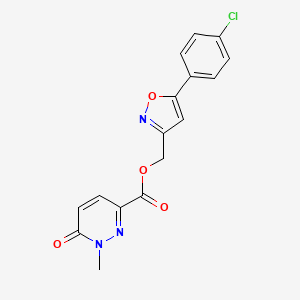
![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)
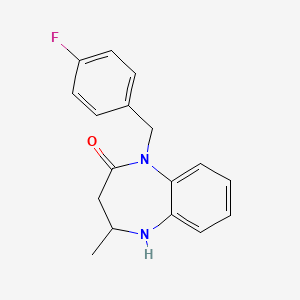
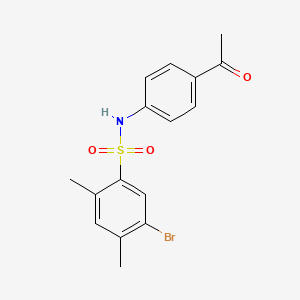
![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)
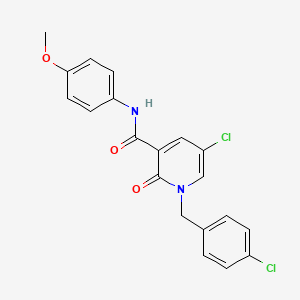
![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)
